Perfluorooctanonitrile
CAS No.: 647-12-1
Cat. No.: VC3713698
Molecular Formula: C8F15N
Molecular Weight: 395.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 647-12-1 |
---|---|
Molecular Formula | C8F15N |
Molecular Weight | 395.07 g/mol |
IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanenitrile |
Standard InChI | InChI=1S/C8F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23 |
Standard InChI Key | FULLNJNBFUCVES-UHFFFAOYSA-N |
SMILES | C(#N)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES | C(#N)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Basic Characteristics
Perfluorooctanonitrile (C₈F₁₅N) is a perfluorinated nitrile compound consisting of an eight-carbon chain with all hydrogen atoms replaced by fluorine atoms, terminated with a nitrile (-C≡N) functional group. The complete fluorination of the carbon backbone contributes to its chemical stability, while the nitrile group provides distinctive reactivity characteristics compared to other perfluorinated compounds such as perfluorooctanoic acid (PFOA).
Structural Comparison with Related Compounds
The structure of perfluorooctanonitrile differs from perfluorooctanoic acid primarily in the terminal functional group, where the carboxylic acid group (-COOH) in PFOA is replaced by a nitrile group (-C≡N). This structural difference significantly impacts physical properties, chemical reactivity, and potential applications of the compound.
Physical and Chemical Properties
The physical and chemical properties of perfluorooctanonitrile can be extrapolated based on similar perfluorinated compounds, particularly considering the influence of the nitrile functional group.
Physical Properties
Based on the physical properties of related perfluorinated compounds, perfluorooctanonitrile is expected to have a higher molecular weight than perfluorooctanoic acid due to the nitrogen substitution while maintaining similar physical characteristics of perfluorinated compounds. For comparison, perfluorooctanoate has a molecular weight of 413.06 g/mol as reported in chemical databases .
Solubility and Partitioning Behavior
Synthesis Methods
The synthesis of perfluorooctanonitrile can be approached through several methodologies, drawing from known routes for perfluorinated nitrile compounds.
Gas Phase Addition Reaction
A potential synthesis route for perfluorooctanonitrile involves a two-step reaction process as documented in patent literature for similar perfluorinated nitriles. The first step would involve a gas phase addition reaction of perfluoroolefins with carbonyl fluoride in the presence of a catalyst to produce acyl fluorides .
Amination and Dehydration
Following the production of acyl fluorides, the second step would involve reaction with alkali metal ammonia compounds or amine compounds under solvent-free conditions. This amination step, followed by dehydration, produces the perfluorinated nitrile structure . The reaction could be represented as:
R₁R₂C=CR₃R₄ + COF₂ → [acyl fluoride intermediate] → perfluorinated nitrile
Where R₁, R₂, R₃, and R₄ represent perfluorinated groups of the formula CₙF₂ₙ₊₁, with n being a nonnegative integer .
Analytical Methods for Detection and Quantification
The detection and quantification of perfluorooctanonitrile in environmental and biological samples would require specialized analytical techniques.
Sample Preparation
Extraction methods for perfluorooctanonitrile from environmental matrices would likely require modifications to standard methods used for perfluorocarboxylic acids, accounting for the different chemical properties of the nitrile group compared to carboxylic acid functionality.
Instrumental Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would likely be the method of choice for detection and quantification of perfluorooctanonitrile, similar to analysis methods for other perfluorinated compounds. The mass spectral fragmentation pattern would differ from that of perfluorocarboxylic acids due to the nitrile group.
Research Gaps and Future Directions
Significant research gaps exist in our understanding of perfluorooctanonitrile, presenting opportunities for future scientific investigation.
Physical-Chemical Property Characterization
Comprehensive characterization of the physical-chemical properties of perfluorooctanonitrile, including precise measurements of water solubility, partition coefficients, vapor pressure, and other critical parameters, would provide valuable information for assessing its environmental behavior and fate.
Environmental Fate Studies
Studies investigating the environmental fate of perfluorooctanonitrile, including its persistence, transformation pathways, and distribution in environmental compartments, would contribute to understanding potential long-term impacts of this compound.
Toxicological Evaluation
Systematic toxicological evaluation of perfluorooctanonitrile would be necessary to assess potential human health and ecological risks associated with exposure to this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume